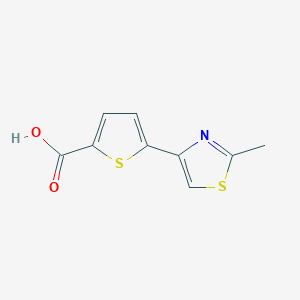

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid

Overview

Description

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO2S2 and its molecular weight is 225.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Thiophene Analogs and Chemical Behavior : The research by Ashby et al. (1978) focused on thiophene analogs of known carcinogens, such as benzidine and 4-aminobiphenyl. Their study synthesized and evaluated the potential carcinogenicity of various thiophene compounds. They concluded that the chemical and biological behavior of these compounds suggested potential carcinogenicity, although it was uncertain if they could cause tumors in vivo. The study emphasized the need for thorough evaluation of structurally new compounds' carcinogenic potential, especially through in vitro predictions (Ashby et al., 1978).

Knoevenagel Condensation in Drug Development : Tokala et al. (2022) highlighted the significance of Knoevenagel condensation in creating biologically interesting molecules, especially in the development of anticancer agents. The reaction was adapted on various pharmacophoric aldehydes and active methylenes to generate a library of chemical compounds. These compounds showed promising anticancer activity, marking the Knoevenagel condensation as a vital process in drug discovery (Tokala et al., 2022).

Biological Applications and Potential

Benzofused Thiazole Derivatives for Anti-inflammatory and Antioxidant Properties : Raut et al. (2020) explored the potential of benzofused thiazole derivatives as anti-inflammatory and antioxidant agents. They synthesized these derivatives and evaluated their in vitro activities. Certain compounds exhibited significant anti-inflammatory activity, and most tested compounds showed potential antioxidant activity. This study emphasizes the potential of benzofused thiazole derivatives in developing new therapeutic agents (Raut et al., 2020).

Structure-Activity Relationships of Thiophene Derivatives : Drehsen and Engel (1983) reviewed the structure-activity relationships of thiophene derivatives over a decade. They arranged the compounds according to their therapeutic properties as indicated by specific biological test systems. Their findings concluded that there was no consistent superiority in the activity pattern when substituting various aromatic rings for the thiophene ring, emphasizing the complex nature of biological activity related to thiophene derivatives (Drehsen & Engel, 1983).

Thiophene Derivatives in Medicinal Chemistry : Xuan (2020) reviewed the synthesis of thiophene derivatives, highlighting their wide range of applications in medicinal chemistry such as antimicrobial, anticancer, and anti-inflammatory activities. The review also pointed out the use of thiophene derivatives in organic synthesis and their significance as intermediates. This extensive overview underlined the diversity of applications and the continued interest in thiophene derivatives within the field of medicinal chemistry (Xuan, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various biological targets .

Mode of Action

They can participate in various reactions such as donor-acceptor, nucleophilic, and oxidation reactions . This allows them to interact with different biological targets and induce changes in physiological systems .

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been associated with various biological activities, including analgesic and anti-inflammatory activities .

Properties

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c1-5-10-6(4-13-5)7-2-3-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDWMWQOFJYAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346733 | |

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400715-45-9 | |

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)

![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)